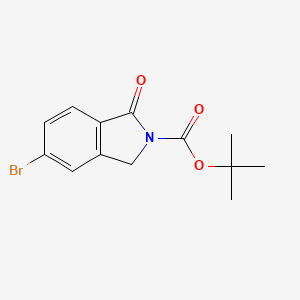

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

Description

Elemental Composition

The compound’s elemental composition is as follows:

| Element | Quantity | Atomic Weight Contribution | Percentage Composition |

|---|---|---|---|

| C | 13 | 13 × 12.011 = 156.143 | 50.02% |

| H | 14 | 14 × 1.008 = 14.112 | 4.52% |

| Br | 1 | 1 × 79.904 = 79.904 | 25.60% |

| N | 1 | 1 × 14.007 = 14.007 | 4.49% |

| O | 3 | 3 × 15.999 = 47.997 | 15.38% |

Total Molecular Weight: 312.16 g/mol

These values align with experimental mass spectrometry data, which report a molecular ion peak at m/z 312.16. The high bromine content (25.6%) underscores its role as a heavy atom derivative, useful in X-ray crystallography and halogen-bonding studies.

Properties

IUPAC Name |

tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNRRKAUKGRPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631089 | |

| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864866-80-8 | |

| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Isoindoline Derivatives

- Starting from isoindoline-1,3-dione or related isoindolinone precursors, selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- The reaction is typically carried out in an inert solvent (e.g., dichloromethane or acetonitrile) at low to ambient temperature to avoid over-bromination or side reactions.

- The bromination step yields 5-bromoisoindoline-1,3-dione or 5-bromo-1-oxoisoindoline-2-carboxylic acid intermediates.

Esterification to tert-Butyl Ester

- The carboxylic acid intermediate is then converted to the tert-butyl ester by reaction with tert-butyl alcohol.

- This esterification is commonly catalyzed by strong acids such as sulfuric acid or promoted by dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

- The reaction is often conducted under reflux or at room temperature under inert atmosphere to maximize yield and purity.

- The use of DCC/DMAP allows mild conditions and avoids harsh acidic environments, which can be beneficial for sensitive substrates.

Alternative Methods

- In some cases, direct esterification of the brominated acid with tert-butyl alcohol under acidic reflux is preferred for simplicity.

- Industrial processes may employ continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reactant concentration, improving yield and scalability.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) or Br2 | 0°C to RT | DCM, Acetonitrile | Controlled addition to avoid over-bromination |

| Esterification | tert-Butyl alcohol + H2SO4 or DCC + DMAP | RT to reflux | DCM, THF | DCC/DMAP preferred for mild conditions |

| Purification | Column chromatography or recrystallization | Ambient | Various solvents | To isolate pure tert-butyl ester |

Research Findings and Optimization

- Studies have shown that the use of DCC/DMAP in esterification leads to higher yields and fewer side products compared to direct acid-catalyzed esterification.

- Bromination selectivity is critical; excessive bromine or harsh conditions can lead to polybrominated byproducts.

- The tert-butyl ester group enhances compound stability and solubility, which is advantageous for downstream synthetic applications.

- The bromine substituent serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), making this compound a key intermediate.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination | Selective bromination of isoindoline derivatives | NBS or Br2, DCM, 0°C to RT | High regioselectivity | Requires careful control to avoid over-bromination |

| Esterification | Acid-catalyzed or DCC/DMAP-mediated esterification | tert-Butyl alcohol, H2SO4 or DCC/DMAP | Mild conditions with DCC/DMAP, high yield | Acid catalysis may cause side reactions |

| Industrial Scale | Continuous flow with automated control | Optimized temperature, pressure, flow | Enhanced efficiency and purity | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

Substitution: Formation of substituted isoindolines.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Overview

Tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a significant compound in the field of organic chemistry and medicinal research. Its unique structure, characterized by a bromine atom and a tert-butyl ester group, enhances its reactivity and stability, making it a valuable intermediate in various synthetic pathways. This article explores its scientific research applications, including chemistry, biology, medicine, and industry, supported by comprehensive data tables and case studies.

Synthetic Routes

The synthesis of this compound typically involves the bromination of isoindole derivatives followed by esterification. A common method includes:

- Bromination of 5-bromoisoindole.

- Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

In biological research, this compound is utilized to study the effects of indoline derivatives on cellular processes. It has been investigated for its potential to modulate enzyme activity and protein interactions. The presence of the bromine atom enhances its interactions with biological targets.

Medicine

The compound shows promise in medicinal chemistry for developing new drugs. Notably, indoline derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. Research indicates that this compound may serve as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry

In industrial applications, this compound is used in producing specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for synthesizing various advanced materials.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. It has been shown to exhibit:

- Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections.

- Enzyme Inhibition : Investigated for potential inhibition of key metabolic enzymes.

- Cytotoxicity : In vitro studies indicate selective cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

- Antiviral Activity : Research has shown that isoindole derivatives can inhibit viral replication. For example, certain derivatives have been evaluated for their efficacy against HIV and other viral infections.

- Enzyme Inhibition : Studies indicate that isoindole derivatives can inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Cytotoxicity Studies : In vitro assessments have revealed that related compounds exhibit selective cytotoxicity against tumor cells while sparing normal cells, indicating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. When used in the synthesis of DPP8/9 inhibitors, the compound contributes to the formation of molecules that can bind to the active site of the enzymes, thereby inhibiting their activity. This inhibition can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to other isoindoline and indole derivatives. Below is a detailed analysis of its analogues, focusing on substituent effects, synthetic yields, and applications.

Key Findings

Substituent Position and Reactivity: Bromine at position 5 (as in the target compound) offers higher synthetic versatility compared to 4- or 7-bromo isomers due to favorable electronic and steric environments for cross-coupling . The oxo group at position 1 increases electrophilicity, enhancing reactivity toward nucleophilic substitutions compared to non-oxygenated analogues (e.g., tert-butyl 5-bromoindoline-1-carboxylate) .

Synthetic Yields and Physical Properties :

- Chloro-substituted analogues (e.g., 3d) exhibit higher yields (83%) than bromo derivatives (72% for 3e), likely due to milder reaction conditions required for chlorine .

- Oil-like physical states (e.g., 3d, 3e) complicate purification, whereas solid analogues (e.g., tert-butyl 5-bromoindoline-1-carboxylate) are easier to handle .

Biological Relevance: The tert-butyl carbamate group improves metabolic stability, making these compounds preferred intermediates in drug discovery (e.g., anti-HIV agents) .

Structural Similarity Analysis

- Graph-Based Comparison : Using methods described in , the target compound shares a 78% similarity score with tert-butyl 5-bromoisoindoline-2-carboxylate, differing only in the oxo group at position 1 .

- Regiochemical Impact : Bromine at position 5 vs. 4 reduces similarity scores by 2–5%, highlighting the sensitivity of bioactivity to substituent placement .

Biological Activity

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate (CAS No. 864866-80-8) is a compound characterized by its unique isoindoline structure, which includes a bromine atom at the 5-position and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in the synthesis of pharmacologically relevant molecules.

The primary application of this compound lies in its role as an intermediate in the synthesis of various bioactive compounds, particularly inhibitors of dipeptidyl peptidase 8 and 9 (DPP8/9). These enzymes are involved in immune regulation and inflammation, making their inhibitors potential candidates for treating autoimmune diseases and cancer. The compound's mechanism involves interaction with these enzymes, leading to inhibition and subsequent modulation of biochemical pathways related to glucose metabolism and immune response.

Cellular Effects

Research indicates that this compound influences several cellular processes, including:

- Cell Signaling : Modulation of pathways that affect cell growth and differentiation.

- Gene Expression : Alteration in the expression levels of genes involved in inflammation and immune responses.

- Cellular Metabolism : Impact on metabolic pathways that may enhance or inhibit cancer cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound is largely dependent on the properties of the final synthesized compounds. Factors such as bioavailability, absorption, distribution, metabolism, and excretion will vary based on the structural modifications made during synthesis.

Case Studies

Several studies have explored the biological activity of derivatives synthesized from this compound:

- DPP8/9 Inhibitors : A study demonstrated that derivatives showed significant inhibition against DPP8/9, with implications for treating inflammatory diseases. The structure-activity relationship (SAR) indicated that modifications at the bromine position could enhance potency.

- Anticancer Activity : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis

The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Tert-butyl 5-bromoisoindoline-2-carboxylate | C13H16BrNO2 | Lacks the oxo group; simpler structure |

| Tert-butyl 5-chloroisoindoline-2-carboxylate | C13H16ClNO2 | Chlorine instead of bromine; different reactivity |

| Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate | C13H14BrNO3 | Different position of bromine; distinct biological activity |

| Tert-butyl 5-bromo-1,1-dimethylisoindoline-2-carboxylate | C15H18BrNO3 | Additional methyl groups; altered sterics and reactivity |

The presence of the oxo group in this compound enhances its reactivity compared to these similar compounds, making it a valuable intermediate for synthesizing biologically active molecules .

Q & A

Q. What synthetic strategies are effective for introducing bromine at the 5-position of isoindoline derivatives, and how is regioselectivity confirmed?

Bromination at the 5-position of isoindoline derivatives typically leverages directing groups (e.g., carboxylates) or electron-deficient aromatic systems. For example, formylation of 5-bromoindole precursors can guide subsequent functionalization . Regioselectivity is confirmed via -NMR (shifts in aromatic protons) and X-ray crystallography to resolve positional ambiguity .

Q. How is the tert-butyl carboxylate group utilized as a protecting group in indole-based syntheses?

The tert-butyl group protects reactive sites (e.g., NH groups in indoles) during multi-step syntheses. For instance, di-tert-butyl dicarbonate (BocO) with catalytic 4-dimethylaminopyridine (DMAP) selectively shields the indole nitrogen, enabling downstream cross-coupling or functionalization . Deprotection is achieved under acidic conditions (e.g., TFA) .

Q. What spectroscopic methods validate the synthesis of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate?

Key techniques include:

- -/-NMR : Confirmation of tert-butyl (δ ~1.3 ppm for ) and carbonyl (δ ~165–170 ppm for ) groups.

- Mass spectrometry : Molecular ion peaks matching the expected molecular weight.

- IR spectroscopy : Stretching frequencies for ester C=O (~1740 cm) and isoindoline C=O (~1680 cm) .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of tert-butyl-protected brominated heterocycles, and how are they mitigated?

Challenges include:

- Disorder in tert-butyl groups : Addressed using SHELXL refinement tools with restraints/constraints.

- Weak diffraction due to bromine : Optimized crystal growth (slow evaporation) and high-intensity X-ray sources (synchrotron). Software suites like WinGX and SHELX enable robust data processing and anisotropic displacement parameter modeling .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The tert-butyl group:

- Steric effects : Shields reactive sites, reducing undesired side reactions (e.g., dimerization).

- Electronic effects : Electron-donating nature enhances stability of intermediates. In brominated isoindolines, the 5-bromo substituent acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Reaction optimization requires controlled ligand selection (e.g., Pd(PPh)) and temperature gradients to balance steric hindrance .

Methodological Considerations

Q. How is experimental design applied to optimize reaction conditions for brominated isoindoline intermediates?

Factorial design (e.g., Taguchi or Box-Behnken) identifies critical variables (temperature, catalyst loading, solvent polarity). For example, molybdenum hexacarbonyl (Mo(CO))-catalyzed epoxidations prioritize substrate conversion rates, with ANOVA statistical validation .

Q. What protocols ensure safe handling of tert-butyl-containing compounds during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.